Cyclohexylamine, N-(2-oxazolin-2-yl)-
Description
Cyclohexylamine, N-(2-oxazolin-2-yl)- (CAS synonyms: 2-Cyclohexylamino-2-oxazoline, NSC 160005) is a cycloaliphatic amine derivative featuring a cyclohexyl group attached to an oxazoline ring via a nitrogen atom . The oxazoline moiety, a five-membered heterocycle containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound.
Synthesis of related N-substituted cyclohexylamine derivatives often involves condensation reactions. For example, N-Cyclohexyl-2-oxo-2-phenylacetamide is synthesized via coupling phenylglyoxylic acid with cyclohexylamine using N,N′-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts . A similar approach may apply to Cyclohexylamine, N-(2-oxazolin-2-yl)-, with oxazoline ring formation achieved through cyclization of appropriate precursors.
Properties
CAS No. |
10002-37-6 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-cyclohexyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H16N2O/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h8H,1-7H2,(H,10,11) |
InChI Key |
XTZPBUFHOVLKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
- Reactivity: Unlike CHA, which is protonated by HCl to form water-soluble salts, the oxazoline substituent in Cyclohexylamine, N-(2-oxazolin-2-yl)- may reduce basicity, altering solubility and acid-base behavior .
Physicochemical Properties
- Crystallography :
- Hydrogen bonding via N-H···O (observed in N-Cyclohexyl-2-oxo-2-phenylacetamide) stabilizes crystal structures . The oxazoline group may facilitate similar intermolecular interactions but with altered torsion angles.
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